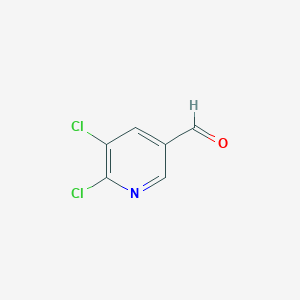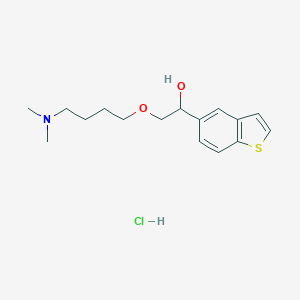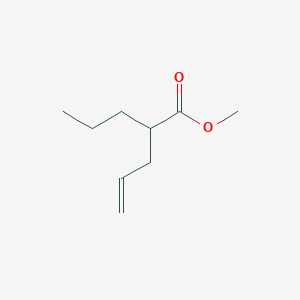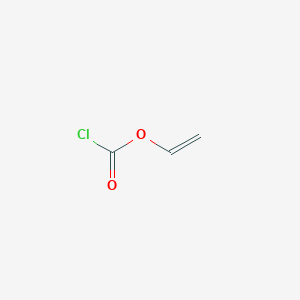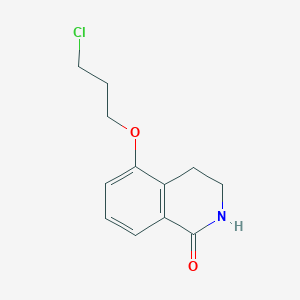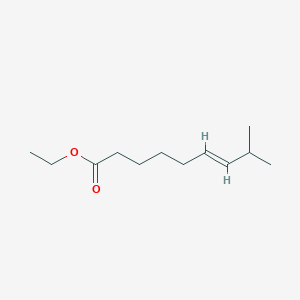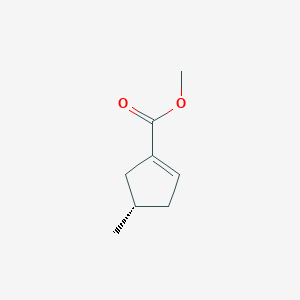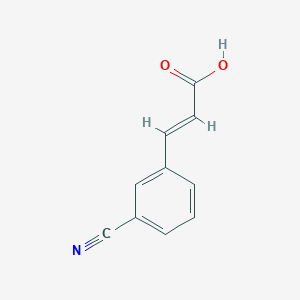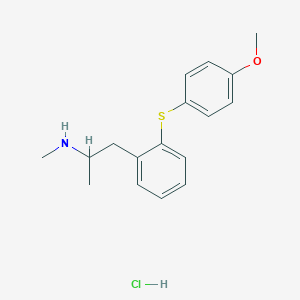
N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride, also known as TCB-2, is a synthetic compound that belongs to the family of phenethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. TCB-2 has been widely studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression, anxiety, and addiction.
作用机制
N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride acts as a selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is involved in the regulation of various physiological and cognitive processes. Activation of the 5-HT2A receptor by N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride leads to the activation of downstream signaling pathways, which ultimately result in changes in neuronal activity and neurotransmitter release.
生化和生理效应
The biochemical and physiological effects of N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride are primarily mediated by its agonist activity at the 5-HT2A receptor. This receptor is widely distributed throughout the brain and is involved in the regulation of various physiological and cognitive processes, including mood, perception, and cognition. Activation of the 5-HT2A receptor by N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride has been shown to increase the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
The advantages of using N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride in laboratory experiments include its high potency and selectivity for the 5-HT2A receptor, as well as its well-characterized mechanism of action. However, the limitations of using N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride include its potential toxicity and the need for careful dosing and monitoring in animal studies.
未来方向
There are several potential future directions for research on N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride, including:
1. Further characterization of its pharmacological properties and mechanism of action, particularly in relation to its potential therapeutic applications.
2. Development of novel analogs and derivatives of N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride with improved pharmacokinetic and pharmacodynamic properties.
3. Investigation of the potential use of N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride in combination with other drugs or therapies for the treatment of psychiatric disorders.
4. Exploration of the potential use of N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride in other therapeutic areas, such as the treatment of migraines or other neurological disorders.
5. Investigation of the potential use of N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride as a research tool for the study of the 5-HT2A receptor and its downstream signaling pathways.
合成方法
The synthesis of N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride involves several steps, starting from the precursor compound 2-bromo-4-methoxyphenylthioanisole. This compound is reacted with propylamine and lithium diisopropylamide to form the intermediate product, which is then methylated using methyl iodide and potassium carbonate. The final step involves the formation of the hydrochloride salt of N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride by reacting the free base with hydrochloric acid.
科研应用
N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the field of psychiatry. It has been shown to have antidepressant, anxiolytic, and anti-addictive effects in animal models, and has been proposed as a potential treatment for various psychiatric disorders. N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride has also been studied for its potential use in the treatment of migraines, as it has been shown to have potent vasoconstrictive properties.
性质
CAS 编号 |
128959-25-1 |
|---|---|
产品名称 |
N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride |
分子式 |
C17H22ClNOS |
分子量 |
323.9 g/mol |
IUPAC 名称 |
1-[2-(4-methoxyphenyl)sulfanylphenyl]-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H21NOS.ClH/c1-13(18-2)12-14-6-4-5-7-17(14)20-16-10-8-15(19-3)9-11-16;/h4-11,13,18H,12H2,1-3H3;1H |
InChI 键 |
JUGXPWVKURHMFI-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1SC2=CC=C(C=C2)OC)NC.Cl |
规范 SMILES |
CC(CC1=CC=CC=C1SC2=CC=C(C=C2)OC)NC.Cl |
同义词 |
Benzeneethanamine, 2-((4-methoxyphenyl)thio)-N,alpha-dimethyl-, hydroc hloride |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



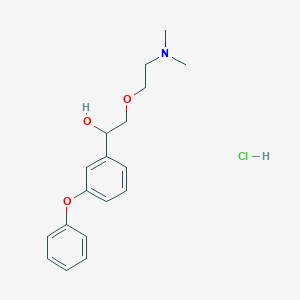
![2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B154010.png)
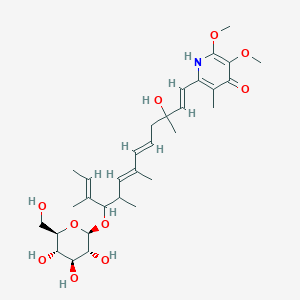

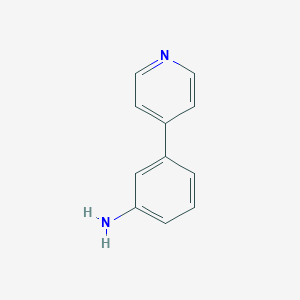
![O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B154022.png)
